molecular formula C22H20ClNO6S B4359925 N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide

Cat. No.: B4359925
M. Wt: 461.9 g/mol
InChI Key: DPYAYYCEUQZLNP-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonyl group, methoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl chloride intermediate.

    Coupling Reaction: The sulfonyl chloride intermediate is then coupled with 3,5-dimethoxybenzoic acid under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of their activity.

    Pathways Involved: The compound may inhibit key signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfonamide
  • 4-chlorophenylsulfonyl chloride
  • 3,5-dimethoxybenzoic acid

Uniqueness

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO6S/c1-28-17-8-14(9-18(12-17)29-2)22(25)24-16-10-19(30-3)13-21(11-16)31(26,27)20-6-4-15(23)5-7-20/h4-13H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAYYCEUQZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-3,5-dimethoxybenzamide
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